6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide
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Overview
Description
6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide is a synthetic organic compound with the molecular formula C14H20ClFN2O3S. It is characterized by the presence of a chloro group, a fluoropyridine ring, and a sulfonamide group, making it a compound of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving halogenation and nitration.
Introduction of the Fluoro Group: The fluorine atom is introduced via nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: The sulfonamide group is attached through sulfonation reactions, often using sulfonyl chlorides.
Cyclohexyloxypropyl Substitution: The cyclohexyloxypropyl group is introduced through etherification reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The fluoropyridine ring enhances the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one: This compound shares structural similarities but differs in its quinoline core.
6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoro-3-pyridinesulfonamide: A closely related compound with minor structural variations.
Uniqueness
6-chloro-N-[3-(cyclohexyloxy)propyl]-5-fluoropyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group provides strong enzyme inhibition, while the fluoropyridine ring enhances binding affinity and specificity .
Properties
IUPAC Name |
6-chloro-N-(3-cyclohexyloxypropyl)-5-fluoropyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClFN2O3S/c15-14-13(16)9-12(10-17-14)22(19,20)18-7-4-8-21-11-5-2-1-3-6-11/h9-11,18H,1-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCJOCZUBGWQNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OCCCNS(=O)(=O)C2=CC(=C(N=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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